7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione
Description
7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its molecular formula is C₁₇H₁₇ClN₄O₂S, featuring a 2-chlorophenylmethyl group at position 7 and an ethylsulfanyl moiety at position 8. The compound’s structural uniqueness lies in its dual substitution pattern: the electron-withdrawing chlorine on the benzyl group and the sulfur-containing alkyl chain at position 8, which may enhance receptor binding and metabolic stability compared to simpler xanthines like theophylline .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIPIAEIIXQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a purine core with various substituents, which may contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.92 g/mol |
| CAS Number | 374606-28-7 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. For example:
- Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The anticancer properties of this compound have also been a focus of research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote oxidative stress within cancer cells. This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptosis .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and microbial metabolism:
- Enzyme Targeting : Studies have identified that this compound can inhibit certain kinases and phosphatases that are critical for cellular signaling pathways in both cancerous and microbial cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to adenosine receptors, influencing cellular responses related to inflammation and immune modulation.
- Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in nucleotide metabolism and oxidative stress responses.
Research Findings
Recent studies have explored the pharmacological potential of this compound through various assays:
In Vitro Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Efficacy | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits key kinases involved in signaling |
In Vivo Studies
While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound.
Comparison with Similar Compounds
Position 7 Modifications:
- This contrasts with 7-(4-chlorophenyl) analogs (), where para-substitution may reduce steric interference but alter electronic interactions with target proteins .
- 1,3-Dioxolan-2-ylmethyl (Doxofylline) : The dioxolane ring enhances water solubility and reduces central nervous system (CNS) side effects, contributing to its clinical preference over theophylline .
Position 8 Modifications:
- Ethylsulfanyl (Target Compound) : The sulfur atom and short alkyl chain balance lipophilicity and metabolic stability. In contrast, the 8-heptylsulfanyl analog () likely exhibits higher tissue accumulation due to increased hydrophobicity, but may suffer from slower clearance .
- Phenoxy/piperidinyl Groups (): Substitutions like 3-(trifluoromethoxy)phenoxy () or piperidinylmethyl () introduce bulkier, more polar groups, which may enhance selectivity for ion channels (e.g., TRPC4/5) over PDEs .
Pharmacological and Clinical Insights
- Bronchodilator Potential: Doxofylline () and etophylline () demonstrate that 7-position substitutions critically influence bronchodilation efficacy and side-effect profiles. The target compound’s 2-chlorophenylmethyl group may confer stronger PDE4 inhibition than etophylline’s hydroxyethyl group, but this requires validation .
- Therapeutic Windows : Doxofylline’s therapeutic range (12–13 µg/mL serum) correlates with FVC improvement (). The target compound’s ethylsulfanyl group may alter metabolism, necessitating dose adjustments to avoid toxicity .
- TRP Channel Modulation : The 4-chlorophenyl analog () inhibits TRPC4/5 channels, suggesting that halogenated benzyl groups at position 7 could diversify therapeutic targets beyond bronchial disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
